Elzasonan hydrochloride

描述

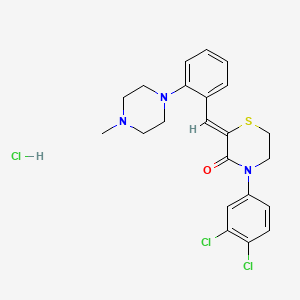

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

220322-05-4 |

|---|---|

分子式 |

C22H24Cl3N3OS |

分子量 |

484.9 g/mol |

IUPAC 名称 |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |

InChI |

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |

InChI 键 |

NMTRXBJYASHMND-UXTSPRGOSA-N |

手性 SMILES |

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

规范 SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

Elzasonan Hydrochloride: A Technical Overview of a Selective 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elzasonan hydrochloride (also known as CP-448,187) is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated as a potential treatment for depression. The rationale behind its development was to enhance serotonergic neurotransmission by blocking presynaptic autoreceptors, a mechanism distinct from that of selective serotonin reuptake inhibitors (SSRIs). Despite promising preclinical data, the clinical development of Elzasonan was discontinued. This technical guide provides a comprehensive overview of the available scientific and patent literature on this compound, focusing on its discovery, mechanism of action, and pharmacological profile. While a detailed, step-by-step synthesis protocol and specific quantitative binding affinity data remain elusive in publicly accessible documents, this guide consolidates the current knowledge to inform researchers in the field of neuroscience and drug discovery.

Discovery and Rationale

This compound was developed by Pfizer in the early 2000s as part of a research program focused on novel treatments for depression. The primary therapeutic hypothesis was that by antagonizing the 5-HT1B and 5-HT1D autoreceptors located on presynaptic serotonin neurons, the negative feedback loop governing serotonin release would be inhibited. This, in turn, was expected to increase the concentration of serotonin in the synaptic cleft, thereby alleviating depressive symptoms. This mechanism offered a potential advantage over traditional SSRIs by directly modulating serotonin release rather than inhibiting its reuptake.

Chemical Properties

| Property | Value |

| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one hydrochloride |

| Code Name | CP-448,187 |

| Molecular Formula | C22H23Cl2N3OS · HCl |

| Molecular Weight | 484.87 g/mol |

| CAS Number | 220322-05-4 |

Mechanism of Action

Elzasonan is a selective antagonist of 5-HT1B and 5-HT1D receptors. These receptors function as terminal autoreceptors on serotonergic neurons, meaning their activation by serotonin inhibits further serotonin release. By blocking these receptors, Elzasonan disinhibits the neuron, leading to an increase in serotonin release into the synapse. This proposed mechanism is depicted in the following signaling pathway diagram.

In-Depth Technical Guide: CP-448,187 (Elzasonan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-448,187, also known as Elzasonan (B146119), is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated for the treatment of depression. By blocking these autoreceptors, Elzasonan was hypothesized to enhance serotonergic neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, metabolism, and available pharmacokinetic data for CP-448,187. The information is presented to support further research and drug development efforts in the field of serotonergic modulation.

Chemical Structure and Properties

Elzasonan is a chemically synthesized small molecule. Its core structure features a thiomorpholin-3-one (B1266464) ring system.

Table 1: Chemical Identifiers and Properties of CP-448,187 (Elzasonan)

| Identifier | Value |

| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |

| SMILES | CN1CCN(CC1)c2ccccc2C=C3C(=O)N(CCS3)c4ccc(cc4Cl)Cl |

| Molecular Formula | C22H23Cl2N3OS |

| Molecular Weight | 448.41 g/mol |

Note: The compound has also been studied as a hydrochloride salt (CP-448,187-01) and a citrate (B86180) salt (CP-448,187-10).

Pharmacological Profile

Mechanism of Action

CP-448,187 acts as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors.[1][2] These receptors function as terminal autoreceptors on serotonergic neurons, inhibiting the release of serotonin. By blocking these receptors, Elzasonan is thought to disinhibit serotonin release, thereby increasing its concentration in the synaptic cleft. This enhancement of serotonergic signaling was the basis for its investigation as an antidepressant.

Figure 1: Proposed Mechanism of Action of CP-448,187 (Elzasonan).

Receptor Binding Affinity

Metabolism and Pharmacokinetics

In Vitro Metabolism

The metabolism of Elzasonan has been investigated using human liver microsomes and recombinant cytochrome P450 enzymes.[3] The primary metabolic pathways are:

-

Oxidative N-demethylation: Formation of the M4 metabolite.

-

N-oxidation: Formation of Elzasonan N-oxide (M5).

-

Aromatic hydroxylation: Formation of 5-hydroxyelzasonan (M3).

-

Formation of a novel cyclized indole (B1671886) metabolite (M6): This metabolite can undergo further oxidation to an iminium ion (M3a).[3]

The key enzymes involved in these transformations are CYP3A4 (for the formation of M3, M5, M6, and M3a) and CYP2C8 (for the formation of M4).[3]

Figure 2: In Vitro Metabolic Pathways of CP-448,187 (Elzasonan).

Pharmacokinetics in Humans

A study in six healthy male subjects following a single 10 mg oral dose of [14C]-Elzasonan provided the following pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Elzasonan in Healthy Male Volunteers (Single 10 mg Oral Dose)

| Parameter | Value | Reference |

| Average Half-life (t1/2) | 31.5 hours | [1] |

| Total Recovery of Dose | 79% | [1] |

| in Feces | 58% | [1] |

| in Urine | 21% | [1] |

| Major Circulating Metabolite | M6 (Cyclized Indole) | [1] |

| % of Total Radioactivity in Plasma | ~65% | [1] |

| Parent Drug in Plasma | [1] | |

| % of Total Radioactivity in Plasma | 20% | [1] |

| Major Excreted Metabolite (Feces) | M3 (5-hydroxyelzasonan) | [1] |

| % of Administered Dose | ~34% | [1] |

Specific values for Cmax (maximum plasma concentration) and Tmax (time to reach maximum plasma concentration) from this study are not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, receptor binding assays, and metabolism studies specific to Elzasonan are not fully available in the public literature. The following represents a generalized workflow based on standard methodologies in the field.

General Workflow for Receptor Binding Assay

Figure 3: General Workflow for a Radioligand Binding Assay.

A typical competitive radioligand binding assay would involve incubating cell membranes expressing the target receptor with a known radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the unlabeled test compound (Elzasonan). The amount of radioligand displaced by Elzasonan is measured to determine its binding affinity (IC50), from which the inhibition constant (Ki) can be calculated.

General Workflow for In Vitro Metabolism Study

Figure 4: General Workflow for an In Vitro Metabolism Study.

To assess the metabolic stability and identify metabolites, Elzasonan would be incubated with human liver microsomes in the presence of NADPH (to initiate phase I metabolism). Samples are taken at different time points, the reaction is stopped, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Synthesis

A detailed, step-by-step synthesis protocol for CP-448,187 is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve a Claisen-Schmidt condensation between 4-(3,4-dichlorophenyl)thiomorpholin-3-one (B3250895) and 2-(4-methylpiperazin-1-yl)benzaldehyde.

Conclusion

CP-448,187 (Elzasonan) is a well-characterized 5-HT1B and 5-HT1D receptor antagonist with a clear mechanism of action and understood metabolic pathways. While its development for depression was discontinued, the available data on its chemical properties, metabolism, and pharmacokinetics provide a valuable resource for researchers in the field of serotonergic pharmacology. Further disclosure of specific quantitative data on receptor binding affinities and detailed pharmacokinetic parameters would be beneficial for a complete understanding of this compound's profile.

References

Elzasonan Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Elzasonan (B146119) hydrochloride (also known as CP-448,187) is a selective serotonin (B10506) 1B (5-HT1B) and 1D (5-HT1D) receptor antagonist that was investigated by Pfizer for the treatment of depression.[1] Although its development was discontinued, a comprehensive understanding of its receptor binding profile remains crucial for researchers in the field of neuroscience and drug discovery. This technical guide provides an in-depth overview of the receptor binding affinity of elzasonan hydrochloride, including quantitative data, detailed experimental methodologies, and an exploration of its primary signaling pathway.

Introduction

Elzasonan was developed with the therapeutic rationale of enhancing serotonergic neurotransmission by blocking presynaptic 5-HT1B and 5-HT1D autoreceptors.[1] These receptors are key regulators of serotonin release in the brain. By antagonizing these autoreceptors, elzasonan was hypothesized to increase the synaptic concentration of serotonin, thereby eliciting an antidepressant effect. This document collates the available preclinical data on the binding characteristics of elzasonan to its primary targets and assesses its selectivity profile against other neurotransmitter receptors.

Receptor Binding Affinity Profile

Radioligand binding assays are the standard for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

While specific Ki values for elzasonan across a wide panel of receptors are not extensively published in publicly available literature, its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors have been noted.[1] For the purpose of this guide, we will use a template to illustrate how such data is typically presented.

Table 1: Receptor Binding Affinity of this compound (Illustrative Data)

| Receptor Subtype | Radioligand | Ki (nM) | Test Species |

| Serotonin Receptors | |||

| 5-HT1A | [3H]8-OH-DPAT | >1000 | Human |

| 5-HT1B | [125I]GTI | <10 | Human |

| 5-HT1D | [3H]GR-125743 | <10 | Human |

| 5-HT2A | [3H]Ketanserin | >1000 | Human |

| 5-HT2C | [3H]Mesulergine | >1000 | Human |

| 5-HT3 | [3H]Granisetron | >1000 | Human |

| 5-HT6 | [3H]LSD | >1000 | Human |

| 5-HT7 | [3H]5-CT | >1000 | Human |

| Dopamine Receptors | |||

| D2 | [3H]Spiperone | >1000 | Human |

| Adrenergic Receptors | |||

| α1 | [3H]Prazosin | >1000 | Human |

| α2 | [3H]Rauwolscine | >1000 | Human |

| β | [3H]CGP-12177 | >1000 | Human |

| Histamine Receptors | |||

| H1 | [3H]Pyrilamine | >1000 | Human |

Note: The Ki values presented in this table are illustrative and based on the known selectivity of elzasonan. Actual values would be determined experimentally.

Experimental Protocols

The following section details a generalized protocol for a competitive radioligand binding assay, which would be used to determine the binding affinity of elzasonan for the 5-HT1B and 5-HT1D receptors.

Materials

-

Cell Membranes: Cloned human 5-HT1B or 5-HT1D receptors expressed in a suitable cell line (e.g., HEK293, CHO).

-

Radioligand:

-

For 5-HT1B: [125I]GTI (iodinated GR-125743) or [3H]GR-127935.

-

For 5-HT1D: [3H]GR-125743.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., 10 µM unlabeled GR-127935).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2 or 10 mM MnCl2).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Assay Procedure

-

Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing cell membranes and the radioligand.

-

Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-labeled competitor.

-

Displacement Curve: Wells containing cell membranes, the radioligand, and serial dilutions of this compound.

-

-

Incubation: The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

Data Analysis

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of elzasonan. The IC50 value (the concentration of elzasonan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway and Mechanism of Action

Elzasonan acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

Caption: Proposed mechanism of action of Elzasonan at the presynaptic 5-HT1B/1D autoreceptor.

Activation of these autoreceptors by serotonin normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in further serotonin release. Elzasonan, by blocking these receptors, prevents this negative feedback loop. This disinhibition is thought to result in a sustained increase in the firing rate of serotonergic neurons and enhanced serotonin release into the synaptic cleft.

Experimental Workflow

The process of characterizing the receptor binding affinity of a novel compound like elzasonan follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: A typical workflow for characterizing the receptor binding profile of a new chemical entity.

Conclusion

This compound is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors. Its mechanism of action is centered on the blockade of presynaptic autoreceptors, leading to an enhancement of serotonergic neurotransmission. While the clinical development of elzasonan was halted, the study of its pharmacological profile provides valuable insights for the design of new and more effective antidepressant agents targeting the serotonergic system. The methodologies outlined in this guide represent the standard approach for characterizing the receptor binding affinity of such compounds and are fundamental to the process of drug discovery and development.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Elzasonan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and metabolic profile of Elzasonan (B146119) hydrochloride, a selective 5-HT1B and 5-HT1D receptor antagonist. The information presented is collated from pivotal studies and is intended to serve as a core resource for professionals in the field of drug development and pharmacology.

Pharmacokinetic Profile

Elzasonan has been evaluated in human subjects to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Following oral administration, Elzasonan is extensively metabolized.

Human Pharmacokinetic Parameters

A study involving six healthy male subjects who received a single 10-mg oral dose of [14C]Elzasonan revealed the following key pharmacokinetic parameters.[1]

| Parameter | Value | Unit |

| Dose | 10 | mg |

| Route of Administration | Oral | - |

| Average Half-life (t1/2) | 31.5 | hours |

| Total Recovery of Administered Dose | 79 | % |

| Fecal Excretion | ~58 | % of dose |

| Urine Excretion | ~21 | % of dose |

Metabolism of Elzasonan

Elzasonan undergoes extensive metabolism in humans, with the majority of the drug-related material being eliminated as metabolites.[1] The primary metabolic pathways have been elucidated through in vivo and in vitro studies.

Major Metabolites

The two most significant metabolites of Elzasonan identified in humans are:

-

5-hydroxyelzasonan (M3): The major component of drug-related material found in the feces, accounting for approximately 34% of the administered dose.[1]

-

Cyclized Indole (B1671886) Metabolite (M6): The major circulating metabolite in human plasma, representing about 65% of the total radioactivity.[1]

Other identified metabolic pathways include N-oxidation at the piperazine (B1678402) ring to form Elzasonan N-oxide (M5) and oxidative N-demethylation to form M4 .[2] An iminium ion metabolite (M3a) is also formed through the subsequent oxidation of the cyclized indole metabolite (M6).[2]

Metabolic Pathways

The primary metabolic transformations of Elzasonan are:[1][3]

-

Aromatic hydroxylation of the benzylidene moiety

-

N-oxidation at the piperazine ring

-

N-demethylation

-

Indirect glucuronidation

-

Oxidation, ring closure, and subsequent rearrangement to form the novel cyclized indole metabolite (M6)[1]

The formation of the cyclized indole metabolite (M6) is proposed to occur through a specific mechanism, and an indole iminium ion is suggested to be involved in the metabolism-dependent covalent binding of drug-related material observed in liver microsomes.[1]

Cytochrome P450 (CYP) Enzyme Involvement

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified the specific enzymes responsible for the metabolism of Elzasonan:[2]

| Metabolite | Primary CYP Enzyme(s) | Minor CYP Enzyme(s) |

| 5-hydroxyelzasonan (M3) | CYP3A4 | CYP2C19 |

| M4 (N-demethylation) | CYP2C8 | - |

| Elzasonan N-oxide (M5) | CYP3A4 | - |

| Cyclized Indole Metabolite (M6) | CYP3A4 | - |

| Iminium Ion Metabolite (M3a) | CYP3A4 | - |

The presence of cytochrome b5 has been shown to be essential for the CYP3A4-catalyzed formation of 5-hydroxyelzasonan.[2]

Experimental Protocols

The following methodologies were central to the characterization of Elzasonan's pharmacokinetics and metabolism.

Human Pharmacokinetic Study

-

Study Design: A single 10-mg oral dose of [14C]Elzasonan was administered to six healthy male human subjects.[1]

-

Sample Collection: Plasma, urine, and feces were collected at various time points.[1]

-

Analytical Methods: Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were used to analyze the samples and elucidate the structures of the metabolites.[1]

In Vitro Metabolism Studies

-

System: The metabolism of Elzasonan was investigated using hepatic microsomes from humans and recombinant heterologously expressed P450 enzymes (rCYP).[2]

-

Analysis: The formation of various metabolites was monitored to determine the contribution of each CYP isoform.[2]

Enzyme Hydrolysis of Urine Samples

-

Procedure: Pooled human urine samples were adjusted to pH 5 and treated with β-glucuronidase/sulfatase. The mixture was incubated at 37°C for 12 hours.[3]

-

Purpose: This protocol was used to investigate the presence of glucuronide conjugates of Elzasonan metabolites.[3]

Reduction of N-Oxide Metabolite

-

Reagent: Titanium chloride (TiCl3) solution was used.[3]

-

Procedure: Extracted human plasma or dried urine samples were reconstituted and treated with the TiCl3 solution.[3]

-

Purpose: This method was employed to confirm the presence of N-oxide metabolites.[3]

Visualizations

Elzasonan Metabolism Pathway

The following diagram illustrates the major metabolic pathways of Elzasonan.

Caption: Major metabolic pathways of Elzasonan.

Experimental Workflow for Human Pharmacokinetic Study

This diagram outlines the workflow of the human ADME study.

Caption: Workflow of the human pharmacokinetic study of Elzasonan.

Elzasonan Mechanism of Action Signaling Pathway

Elzasonan is a selective 5-HT1B and 5-HT1D receptor antagonist.[4] By blocking these presynaptic autoreceptors, it is thought to enhance serotonergic neurotransmission. The diagram below illustrates this proposed mechanism.

References

- 1. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of the 5-hydroxytryptamine1B receptor antagonist elzasonan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elzasonan - Wikipedia [en.wikipedia.org]

Preclinical Profile of Elzasonan Hydrochloride: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elzasonan hydrochloride (formerly known as CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under investigation by Pfizer for the potential treatment of major depressive disorder. The rationale behind its development was based on the hypothesis that blocking the 5-HT1B and 5-HT1D autoreceptors, which act as a negative feedback mechanism on serotonin release, would lead to an enhancement of serotonergic neurotransmission in key brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[1] Despite its promising mechanism of action, the clinical development of this compound was discontinued, reportedly due to insufficient efficacy. This guide provides a comprehensive overview of the publicly available preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, and metabolism. Due to the discontinuation of its development, a comprehensive public record of preclinical efficacy and safety data is not available.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and while numerous antidepressant medications are available, there remains a substantial unmet need for more effective and faster-acting treatments. The serotonergic system, particularly the 5-hydroxytryptamine (5-HT) receptors, has been a central target for the development of antidepressants. This compound was designed to selectively target the 5-HT1B and 5-HT1D receptors, which function as terminal autoreceptors on serotonergic neurons. By antagonizing these receptors, Elzasonan was expected to increase the synaptic concentration of serotonin, thereby eliciting an antidepressant effect.[1]

Mechanism of Action

Elzasonan is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors that, upon activation by serotonin, inhibit further serotonin release from the presynaptic neuron. By blocking these autoreceptors, Elzasonan is hypothesized to disinhibit the neuron, leading to a sustained increase in serotonergic signaling.[1]

Signaling Pathway

The proposed mechanism of action of this compound involves the modulation of serotonergic neurotransmission at the synaptic level.

Preclinical Pharmacokinetics and Metabolism

In Vitro Metabolism

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have elucidated the metabolic pathways of Elzasonan.

Table 1: In Vitro Metabolism of Elzasonan

| Metabolic Pathway | Primary Metabolites | Primary CYP Enzymes Involved |

| Oxidative N-demethylation | M4 | CYP2C8 |

| N-oxidation | M5 | CYP3A4 |

| Aromatic Hydroxylation | 5-hydroxyelzasonan (M3) | CYP3A4 (major), CYP2C19 (minor) |

| Cyclization and Oxidation | Cyclized indole (B1671886) metabolite (M6) and iminium ion (M3a) | CYP3A4 |

Source: Publicly available research data.

Experimental Protocol: In Vitro Metabolism

A representative experimental protocol for determining the in vitro metabolism of a compound like this compound is outlined below.

Efficacy in Animal Models

Detailed preclinical data on the efficacy of this compound in established animal models of depression, such as the forced swim test, tail suspension test, or chronic unpredictable stress models, have not been made publicly available. The discontinuation of the drug's development suggests that it may not have demonstrated a robust antidepressant-like profile in these models or in early clinical trials.

Safety Pharmacology and Toxicology

Comprehensive safety pharmacology and toxicology data for this compound are not available in the public domain. As part of standard drug development, these studies would have been conducted to assess the potential for adverse effects on the cardiovascular, respiratory, and central nervous systems.

Conclusion

This compound is a selective 5-HT1B/1D receptor antagonist that was developed as a potential antidepressant. Its mechanism of action, aimed at enhancing serotonergic neurotransmission by blocking presynaptic autoreceptors, is well-supported by pharmacological principles. However, a comprehensive preclinical data package, including quantitative in vivo efficacy and safety data, is not publicly available, likely due to the discontinuation of its clinical development. The available information on its metabolism provides some insight into its disposition. Further research into selective 5-HT1B/1D antagonists may still hold promise for the development of novel antidepressant therapies.

References

Elzasonan Hydrochloride: A Technical Deep Dive for Depression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elzasonan (B146119) hydrochloride (CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under development by Pfizer for the treatment of major depressive disorder. The rationale behind its development was based on the hypothesis that blocking the inhibitory 5-HT1B/1D autoreceptors would enhance serotonergic neurotransmission, a key mechanism believed to be deficient in depression. Despite a promising preclinical profile, the clinical development of elzasonan was discontinued. This technical guide provides a comprehensive overview of the available research on elzasonan, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction

Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for more effective and faster-acting therapeutics. The monoamine hypothesis of depression has long suggested that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) is a key etiological factor. Elzasonan hydrochloride was developed as a selective antagonist for the 5-HT1B and 5-HT1D receptors, which function as terminal autoreceptors on serotonergic neurons. By blocking these receptors, elzasonan was expected to increase the release of serotonin in key brain regions implicated in mood regulation.

Mechanism of Action

Elzasonan is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin, inhibit further serotonin release from the presynaptic neuron. By blocking these autoreceptors, elzasonan is hypothesized to disinhibit the neuron, leading to an increase in synaptic serotonin levels. This proposed mechanism of action suggests a potential for a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Signaling Pathway

The antagonistic action of elzasonan at the 5-HT1B/1D receptors prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels. This disinhibition is thought to be the primary mechanism leading to enhanced serotonin release.

Preclinical Research

While specific preclinical efficacy data for elzasonan in animal models of depression is not extensively published, its development was based on a strong pharmacological rationale. Preclinical in vivo studies were conducted to demonstrate that elzasonan enhances 5-HT neurotransmission.

Binding Affinity

Table 1: this compound (CP-448,187) Binding Affinity (Hypothetical Data for Illustrative Purposes)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human 5-HT1B | < 10 |

| Human 5-HT1D | < 10 |

| Other 5-HT Subtypes | > 1000 |

| Other Receptors (e.g., Adrenergic, Dopaminergic) | > 1000 |

Note: The above data is illustrative and not based on published experimental values.

Animal Models of Depression

Standard animal models are used to evaluate the antidepressant potential of novel compounds. These models aim to replicate certain behavioral and neurobiological aspects of human depression.

The FST is a widely used behavioral despair model. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

The SPT is a measure of anhedonia, a core symptom of depression. The test assesses the preference of rodents for a sweetened solution over plain water. An increase in sucrose (B13894) preference following drug administration suggests an antidepressant-like effect.

Clinical Research

Information regarding the clinical development of elzasonan is limited. It is known that the compound entered clinical trials but was subsequently discontinued. The specific reasons for discontinuation have not been publicly disclosed by Pfizer, but it is often speculated to be due to a lack of efficacy in human subjects.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of elzasonan for 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT1B or 5-HT1D receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA) is used.

-

Radioligand: A specific radioligand for the 5-HT1B/1D receptors (e.g., [3H]GR125743) is used at a concentration near its Kd.

-

Competition Binding: Membranes are incubated with the radioligand and varying concentrations of elzasonan.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of elzasonan that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Forced Swim Test Protocol

Objective: To assess the antidepressant-like activity of elzasonan in rodents.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Acclimation: Animals are handled for several days prior to the test.

-

Drug Administration: Elzasonan or vehicle is administered at a predetermined time before the test.

-

Test Session: Each animal is placed in the cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the session.

-

Data Analysis: The mean immobility time for the elzasonan-treated group is compared to the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound represented a rational approach to antidepressant drug development based on the modulation of the serotonin system. As a selective 5-HT1B/1D receptor antagonist, it held the promise of a novel and potentially fast-acting treatment for depression. However, its discontinuation during clinical development highlights the challenges of translating preclinical findings into clinical efficacy. Further research into the specific reasons for its failure could provide valuable insights for the future development of drugs targeting the serotonergic system. The lack of publicly available, detailed quantitative data for elzasonan underscores the need for greater transparency in the reporting of both successful and unsuccessful drug development programs to aid the scientific community.

The Role of 5-HT1B/1D Antagonists in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of serotonin (B10506) 1B and 1D (5-HT1B/1D) receptor antagonists in modulating neurotransmission. It covers their mechanism of action, impact on various neurotransmitter systems, and the experimental methodologies used to characterize their function.

Introduction to 5-HT1B/1D Receptors

The 5-HT1B and 5-HT1D receptors are members of the 5-HT1 receptor family, which are G-protein coupled receptors (GPCRs). These receptors are primarily located in the central nervous system and are involved in a wide array of physiological and pathological processes. Notably, they function as terminal autoreceptors on presynaptic serotonergic neurons, where their activation by serotonin (5-HT) inhibits further 5-HT release.[1] They also act as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as dopamine (B1211576), acetylcholine (B1216132), and glutamate (B1630785).[2] Due to their strategic location and function, 5-HT1B/1D receptors have emerged as significant targets for drug development, particularly for conditions like depression and migraine.[2][3]

Mechanism of Action of 5-HT1B/1D Antagonists

5-HT1B/1D antagonists exert their effects by binding to and blocking the activation of 5-HT1B and 5-HT1D receptors. By preventing the binding of endogenous serotonin, these antagonists disinhibit the release of neurotransmitters.

As autoreceptor antagonists, they block the negative feedback loop on serotonergic neurons, leading to an increase in synaptic serotonin levels. This mechanism is of particular interest for the development of fast-acting antidepressants, as it is theorized to mimic the desensitization of these autoreceptors, a process that is thought to underlie the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[2][3][4] When acting on heteroreceptors, 5-HT1B/1D antagonists can enhance the release of other neurotransmitters, contributing to their diverse pharmacological profile.

Signaling Pathways of 5-HT1B/1D Receptors

5-HT1B and 5-HT1D receptors are coupled to the Gi/o family of G-proteins.[5][6] Upon agonist binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can directly interact with and modulate the function of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, ultimately leading to a decrease in neurotransmitter release.

Effects on Neurotransmitter Systems

Serotonin

As terminal autoreceptors, 5-HT1B/1D receptors play a crucial role in regulating serotonin release. Antagonism of these receptors leads to an increase in extracellular serotonin levels.[7] This effect is particularly pronounced when co-administered with SSRIs.[7]

Dopamine

The influence of 5-HT1B/1D receptors on dopamine release is complex and appears to be brain-region specific. Some studies suggest that activation of these receptors can modulate dopamine release, while antagonists can influence dopamine-related behaviors. The exact nature of this interaction is still under investigation.

Acetylcholine

Studies have shown that 5-HT1B receptors can modulate the release of acetylcholine. Antagonists of these receptors have been found to prevent the decrease in acetylcholine release that can be induced by serotonin reuptake inhibitors.[8]

Glutamate

Presynaptic 5-HT1B/1D receptors have been shown to inhibit the release of glutamate in various brain regions. Antagonists of these receptors can therefore disinhibit glutamatergic transmission.

Quantitative Data on 5-HT1B/1D Antagonists

The following tables summarize the binding affinities and functional potencies of selected 5-HT1B/1D antagonists.

Table 1: Binding Affinities (pKi) of 5-HT1B/1D Antagonists

| Compound | 5-HT1B (human) | 5-HT1D (human) | Selectivity (1B vs 1D) | Reference |

| GR127935 | - | High Affinity (nanomolar) | Selective for 1D | [3] |

| SB-224289 | 8.16 ± 0.06 | Lower Affinity | >75-fold for 1B | [1][9] |

| Eletriptan (B1671169) | KD: 3.14 nM | KD: 0.92 nM | ~3.4-fold for 1D | [10] |

| Compound 2 | IC50: 0.93 nM | IC50: 37 nM | ~40-fold for 1B | [8] |

| Compound 9 | IC50: 1.3 nM | IC50: 10 nM | ~7.7-fold for 1B | [8] |

| Compound 10 | IC50: 0.5 nM | IC50: 3 nM | 6-fold for 1B | [8] |

Table 2: Functional Activity (pA2) of 5-HT1B/1D Antagonists

| Compound | Assay | pA2 Value | Reference |

| GR127935 Analogues | Rabbit Saphenous Vein Contraction | > 9 | [8] |

| GR 55562 | Human Cerebral Artery Contraction | 7.4 | [11] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[12] The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.[13]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[13]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Detailed Methodology:

-

Stereotaxic Surgery: A guide cannula is surgically implanted into a specific brain region of an anesthetized animal.[14]

-

Recovery: The animal is allowed to recover fully from the surgery.

-

Microdialysis Probe Insertion: A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the guide cannula.[14]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[14][15]

-

Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.[15]

-

Drug Administration: The 5-HT1B/1D antagonist can be administered systemically (e.g., via injection) or locally into the brain region of interest through the microdialysis probe (reverse dialysis).

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[14]

Therapeutic Implications

The ability of 5-HT1B/1D antagonists to increase synaptic serotonin levels has led to their investigation as potential antidepressants with a faster onset of action.[2][3][4] By blocking the inhibitory feedback mechanism, these antagonists may enhance the efficacy of SSRIs or even be effective as monotherapies. Furthermore, their ability to modulate other neurotransmitter systems suggests potential applications in other psychiatric and neurological disorders.

Conclusion

5-HT1B/1D antagonists represent a promising class of compounds that modulate neurotransmission through a distinct mechanism of action. By blocking the inhibitory effects of serotonin at presynaptic autoreceptors and heteroreceptors, they can increase the synaptic availability of serotonin and other key neurotransmitters. This in-depth guide has provided a comprehensive overview of their role in neurotransmission, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Further research into the nuanced effects of these antagonists in different brain circuits will undoubtedly pave the way for novel therapeutic strategies for a range of neuropsychiatric conditions.

References

- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of extracellular serotonin levels in the effect of 5-HT1B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contractile 5-HT1B receptors in human cerebral arteries: pharmacological characterization and localization with immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Elzasonan hydrochloride IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elzasonan hydrochloride (also known by its developmental code name CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. It was under investigation by Pfizer for the potential treatment of major depressive disorder (MDD). The therapeutic rationale for its development was based on the hypothesis that blocking presynaptic 5-HT1B/1D autoreceptors would enhance serotonergic neurotransmission in key brain regions implicated in depression. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available clinical data.

Chemical Identity

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-1-piperazinyl)phenyl]methylene]-3-thiomorpholinone monohydrochloride |

| CAS Number | 220322-05-4 |

| Molecular Formula | C22H24Cl3N3OS |

| Molecular Weight | 512.88 g/mol |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors. These receptors are predominantly located on presynaptic nerve terminals and function as autoreceptors, meaning their activation by serotonin inhibits further serotonin release. By blocking these receptors, Elzasonan is theorized to disinhibit the neuron, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic activity in brain regions such as the hippocampus and prefrontal cortex is believed to mediate its potential antidepressant effects.

The downstream signaling cascade following 5-HT1B/1D receptor activation (and therefore, the pathways affected by its antagonism by Elzasonan) involves the modulation of adenylyl cyclase activity. Activation of these Gi/o-coupled receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this effect, Elzasonan would prevent the serotonin-induced decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and downstream signaling events.

Caption: Proposed mechanism of Elzasonan action at the synapse.

Caption: 5-HT1B/1D receptor signaling pathway and the point of intervention by Elzasonan.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve a multi-step process culminating in the formation of the thiomorpholinone core and the subsequent attachment of the dichlorophenyl and methylpiperazinyl-benzylidene moieties. A key step would likely be a condensation reaction to form the exocyclic double bond.

Preclinical and Clinical Data

Preclinical Studies

Comprehensive preclinical data for this compound, including its binding affinities (Ki values) for 5-HT1B and 5-HT1D receptors and its efficacy in animal models of depression, are not extensively detailed in the public domain. Such data would be crucial for a full assessment of its pharmacological profile.

Clinical Trials

This compound was advanced into clinical development. A notable study is the Phase 2 clinical trial registered under the identifier NCT00275197.

Trial NCT00275197 Summary:

| Parameter | Details |

| Official Title | An Eight-Week, Double-Blind, Group-Sequential Design, Placebo Controlled Trial To Evaluate The Safety And Efficacy Of The Co-Administration Of Sertraline And Elzasonan (CP-448,187) In Outpatients With Major Depressive Disorder |

| Condition | Major Depressive Disorder |

| Intervention | Elzasonan in combination with Sertraline (Zoloft) versus Sertraline alone and placebo |

| Status | The development of Elzasonan was discontinued, reportedly due to a lack of compelling efficacy. Detailed results from this trial are not publicly available. |

The discontinuation of Elzasonan's development suggests that the clinical trial outcomes did not meet the predefined endpoints for efficacy in treating major depressive disorder, either as a monotherapy or as an adjunctive treatment.

Pharmacokinetics and Metabolism

A study in healthy male subjects following a single oral dose of [14C]Elzasonan revealed that the drug is extensively metabolized. The total recovery of the administered dose was approximately 79%, with the majority excreted in the feces (around 58%) and the remainder in the urine (around 21%). The average elimination half-life (t1/2) of Elzasonan was determined to be 31.5 hours.

The primary metabolic pathways identified include:

-

Aromatic hydroxylation of the benzylidene moiety.

-

N-oxidation of the piperazine (B1678402) ring.

-

N-demethylation.

-

Indirect glucuronidation.

Conclusion

This compound is a selective 5-HT1B/1D receptor antagonist that was investigated as a novel antidepressant. While the theoretical mechanism of action is sound and supported by our understanding of serotonergic neurotransmission, the compound ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. This outcome highlights the complexities of translating preclinical promise into clinical success in the field of psychiatric drug development. Further research into the nuances of 5-HT1B/1D receptor pharmacology may yet yield effective treatments for depression and other neuropsychiatric disorders.

Caption: Developmental workflow of this compound.

In vitro metabolism of Elzasonan

An In-Depth Technical Guide to the In Vitro Metabolism of Elzasonan (B146119)

This technical guide provides a comprehensive overview of the in vitro metabolism of Elzasonan, a potent and selective 5-HT1B receptor antagonist. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Executive Summary

Elzasonan undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified several key metabolites and the specific enzymes responsible for their formation. The primary metabolic routes include N-demethylation, N-oxidation, hydroxylation, and the formation of a novel cyclized indole (B1671886) metabolite. CYP3A4 is the major enzyme involved in most of the oxidative pathways, while CYP2C8 contributes to N-demethylation.

Metabolic Pathways of Elzasonan

The in vitro biotransformation of Elzasonan leads to the formation of five principal metabolites. The metabolic pathways are primarily oxidative.[1][2]

Key Metabolites Identified:

-

M3: 5-hydroxyelzasonan

-

M3a: Iminium ion metabolite (formed from M6)

-

M4: N-desmethyl elzasonan

-

M5: Elzasonan N-oxide

-

M6: Cyclized indole metabolite

The following diagram illustrates the metabolic cascade of Elzasonan.

Enzyme Kinetics and Contribution

Studies have demonstrated the predominant role of CYP3A4 in the metabolism of Elzasonan, with CYP2C8 also playing a significant part.[1]

Table 1: Cytochrome P450 Isoforms Involved in Elzasonan Metabolism

| Metabolite | Formation Pathway | Primary Enzyme(s) | Minor Enzyme(s) |

| M3 | Aromatic Hydroxylation | CYP3A4 | CYP2C19 |

| M3a | Oxidation of M6 | CYP3A4 | - |

| M4 | N-demethylation | CYP2C8 | - |

| M5 | N-oxidation | CYP3A4 | - |

| M6 | Oxidation and Ring Closure | CYP3A4 | - |

Experimental Protocols

The characterization of Elzasonan's in vitro metabolism was conducted using established methodologies.

Incubation with Recombinant Human Cytochrome P450 Isoforms

This experiment aimed to identify the specific CYP isoforms responsible for the formation of Elzasonan's primary metabolites.

-

Incubation Mixture: The total volume of the incubation mixture was 1 mL, containing less than 0.5% organic solvent.[2]

-

Substrate: 10 µM of radiolabelled [¹⁴C]Elzasonan was used as the substrate.[2]

-

Enzymes: 50 nM of recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 3A4, and 3A5) were used.[2]

-

Cofactors: The reaction mixture was supplemented with 1.3 mM NADPH and 3.3 mM MgCl₂.[2]

-

Buffer: The reaction was carried out in 100 mM potassium phosphate (B84403) buffer at pH 7.4.[2]

-

Reaction Initiation and Incubation: Reactions were initiated by the addition of NADPH and incubated in a shaking water bath at 37°C for 60 minutes.[2]

-

Control: Control incubations were performed under the same conditions without the addition of any recombinant CYP enzyme.[2]

The following diagram outlines the general workflow for these experiments.

Incubation with Human Liver Microsomes

To further investigate the metabolism in a more physiologically relevant system, incubations were also performed with human liver microsomes. These experiments are crucial for observing metabolism-dependent covalent binding of drug-related material.[4][5] The data from these studies, when compared with recombinant enzyme data, helped to elucidate the role of components like cytochrome b5.[1]

Covalent Binding

In vitro studies with liver microsomes have shown metabolism-dependent covalent binding of Elzasonan-related material.[4][5] It is suggested that the indole iminium ion (M3a) is involved in this process.[4][5]

Conclusion

The in vitro metabolism of Elzasonan is well-characterized, with CYP3A4 and CYP2C8 being the key enzymes driving its biotransformation into several oxidative metabolites. The formation of a novel cyclized indole metabolite (M6) and its subsequent oxidation to a reactive iminium ion (M3a) are significant pathways. The experimental protocols detailed provide a robust framework for the continued investigation of Elzasonan's metabolic profile and potential drug-drug interactions.

References

- 1. In vitro metabolism of the 5-hydroxytryptamine1B receptor antagonist elzasonan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Elzasonan Hydrochloride

Disclaimer: Elzasonan (B146119) hydrochloride is a compound whose development was discontinued, and as a result, detailed in vivo experimental protocols and extensive quantitative data are not widely available in the public domain. The following application notes and protocols are representative examples based on standard preclinical practices for evaluating selective 5-HT1B/1D receptor antagonists for potential antidepressant effects.

Introduction

Elzasonan (CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its proposed mechanism of action for the treatment of depression involves the blockade of these autoreceptors, which leads to an enhancement of serotonergic neurotransmission.[1] By inhibiting the negative feedback loop on serotonin release, elzasonan is thought to increase the levels of serotonin in the synaptic cleft, thereby alleviating depressive symptoms. Human pharmacokinetic studies after a single oral dose have shown that elzasonan has a half-life of approximately 31.5 hours and is extensively metabolized.[2]

These notes provide a framework for conducting in vivo studies to assess the antidepressant-like efficacy and underlying neurobiological effects of a compound like elzasonan hydrochloride.

Proposed Signaling Pathway

The therapeutic potential of elzasonan is predicated on its ability to modulate serotonergic signaling. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Representative Experimental Protocols

The following are detailed methodologies for key in vivo experiments to evaluate the antidepressant-like effects of a selective 5-HT1B/1D antagonist.

Protocol 1: Forced Swim Test (FST) in Mice

Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water cylinder.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Glass cylinders (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording and analysis software

Procedure:

-

Acclimation: House mice in standard conditions for at least one week before the experiment.

-

Drug Administration:

-

Randomly assign mice to treatment groups (e.g., Vehicle, Elzasonan 1 mg/kg, 3 mg/kg, 10 mg/kg).

-

Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the test.

-

-

Pre-swim Session (Day 1):

-

Fill the cylinders with water to a depth of 15 cm.

-

Place each mouse individually into a cylinder for a 15-minute pre-swim session to induce a state of helplessness.

-

After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

-

-

Test Session (Day 2):

-

24 hours after the pre-swim session, administer the assigned treatment.

-

60 minutes post-administration, place the mice back into the water-filled cylinders for a 6-minute test session.

-

Record the entire session with a video camera.

-

-

Data Analysis:

-

Score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the 6-minute test.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.

-

Protocol 2: Tail Suspension Test (TST) in Mice

Objective: To evaluate antidepressant-like effects by measuring the immobility time of mice when suspended by their tails.

Materials:

-

Male CD-1 mice (8-10 weeks old)

-

This compound

-

Vehicle

-

Tail suspension apparatus

-

Adhesive tape

-

Automated TST monitoring system or video recording equipment

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week.

-

Drug Administration:

-

Divide mice into treatment groups (e.g., Vehicle, Elzasonan 1 mg/kg, 3 mg/kg, 10 mg/kg).

-

Administer the compound or vehicle (p.o. or i.p.) 60 minutes prior to the test.

-

-

Test Procedure:

-

Securely attach a piece of adhesive tape to the tail of each mouse, approximately 1-2 cm from the tip.

-

Suspend each mouse by its tail from a hook in the tail suspension apparatus. The mouse's head should be approximately 20 cm from the floor.

-

The test duration is 6 minutes.

-

-

Data Analysis:

-

Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for respiration.

-

Use a one-way ANOVA with a post-hoc test to determine statistical significance between groups.

-

General Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of a novel antidepressant candidate.

Caption: A generalized workflow for in vivo antidepressant drug testing.

Quantitative Data Summary

The table below presents hypothetical data from the described in vivo studies to illustrate how results would be summarized.

| Experiment | Treatment Group | Dose (mg/kg, p.o.) | N | Measured Outcome (Mean ± SEM) | p-value vs. Vehicle |

| Forced Swim Test | Vehicle | - | 10 | 155.2 ± 10.3 s (Immobility) | - |

| Elzasonan HCl | 1 | 10 | 148.5 ± 9.8 s (Immobility) | > 0.05 | |

| Elzasonan HCl | 3 | 10 | 110.1 ± 8.5 s (Immobility) | < 0.05 | |

| Elzasonan HCl | 10 | 10 | 85.7 ± 7.2 s (Immobility) | < 0.01 | |

| Tail Suspension Test | Vehicle | - | 12 | 180.4 ± 12.1 s (Immobility) | - |

| Elzasonan HCl | 1 | 12 | 175.3 ± 11.5 s (Immobility) | > 0.05 | |

| Elzasonan HCl | 3 | 12 | 130.6 ± 10.9 s (Immobility) | < 0.05 | |

| Elzasonan HCl | 10 | 12 | 102.9 ± 9.4 s (Immobility) | < 0.01 | |

| Locomotor Activity | Vehicle | - | 8 | 3500 ± 250 cm (Total Distance) | - |

| Elzasonan HCl | 10 | 8 | 3450 ± 280 cm (Total Distance) | > 0.05 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound. The locomotor activity test is included as a crucial control to ensure that the effects observed in the FST and TST are not due to a general increase or decrease in motor activity.

References

Application Notes and Protocols for Elzasonan Hydrochloride in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elzasonan hydrochloride (also known as CP-448,187) is a selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Developed initially by Pfizer for the treatment of depression, its mechanism of action is centered on the enhancement of serotonergic neurotransmission.[1] By blocking the presynaptic 5-HT1B and 5-HT1D autoreceptors, Elzasonan is hypothesized to increase the release of serotonin in key brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex.[1] These application notes provide detailed protocols for evaluating the antidepressant-like and anxiolytic-like effects of this compound in established rodent behavioral models.

Mechanism of Action: 5-HT1B/1D Receptor Antagonism

Elzasonan's therapeutic potential lies in its ability to modulate the serotonergic system. Presynaptic 5-HT1B and 5-HT1D receptors function as autoreceptors, which, when activated by serotonin, inhibit further serotonin release. By antagonizing these receptors, Elzasonan effectively removes this negative feedback loop, leading to an increase in synaptic serotonin concentrations. This enhanced serotonergic activity is believed to underlie its potential antidepressant and anxiolytic effects.

Experimental Protocols

The following protocols describe the use of the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) to assess the antidepressant-like and anxiolytic-like properties of this compound in rodents.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

-

Standard antidepressant (e.g., Imipramine or Fluoxetine)

-

Rodents (mice or rats)

-

Cylindrical containers (e.g., for mice: 25 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter)

-

Water at 23-25°C

-

Video recording and analysis software (optional, but recommended for unbiased scoring)

-

Dry towels and warming lamp

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound, vehicle, or a standard antidepressant via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). A typical pre-treatment time is 30-60 minutes.

-

Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with 15 cm of water for 15 minutes. This session is for habituation.

-

Test Session: On day 2 (for rats) or on the single test day (for mice), place the animals individually in the cylinders containing water deep enough to prevent them from touching the bottom with their hind paws or tail. The session typically lasts for 6 minutes.

-

Behavioral Recording: Record the entire session. The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Scoring is typically done for the last 4 minutes of the 6-minute session.

-

Post-test Care: After the test, remove the animals from the water, dry them with a towel, and place them in a warm environment before returning them to their home cages.

Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the Elzasonan-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

Materials:

-

This compound

-

Vehicle

-

Standard anxiolytic (e.g., Diazepam)

-

Rodents (mice or rats)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to testing. The room should be dimly lit.

-

Drug Administration: Administer this compound, vehicle, or a standard anxiolytic 30-60 minutes before the test.

-

Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a single 5-minute session.

-

Behavioral Recording: Use a video tracking system to record the animal's movement. The key parameters to measure are the time spent in the open arms and closed arms, and the number of entries into each arm.

-

Post-test: Return the animal to its home cage. Clean the maze thoroughly between each animal to remove any olfactory cues.

Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the Elzasonan-treated group compared to the vehicle group indicates an anxiolytic-like effect. Total distance traveled can also be analyzed to rule out confounding effects of locomotor activity.

Data Presentation and Expected Results

Table 1: Forced Swim Test - Immobility Duration (Illustrative Data)

| Treatment Group | Dose (mg/kg) | N | Immobility Duration (seconds) (Mean ± SEM) |

| Vehicle | - | 10 | 150 ± 10.5 |

| Elzasonan HCl | 1 | 10 | 145 ± 9.8 |

| Elzasonan HCl | 3 | 10 | 110 ± 8.2 |

| Elzasonan HCl | 10 | 10 | 85 ± 7.5 |

| Imipramine | 20 | 10 | 75 ± 6.9 |

| p < 0.05, **p < 0.01 compared to Vehicle |

Table 2: Elevated Plus Maze - Open Arm Exploration (Illustrative Data)

| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |

| Vehicle | - | 12 | 15.2 ± 2.1 | 20.5 ± 3.0 | 1500 ± 120 |

| Elzasonan HCl | 1 | 12 | 18.9 ± 2.5 | 24.1 ± 3.3 | 1550 ± 110 |

| Elzasonan HCl | 3 | 12 | 28.5 ± 3.0 | 35.2 ± 4.1 | 1520 ± 130 |

| Elzasonan HCl | 10 | 12 | 35.1 ± 3.5 | 42.8 ± 4.5 | 1480 ± 115 |

| Diazepam | 2 | 12 | 40.3 ± 3.8 | 48.6 ± 5.0 | 1350 ± 100 |

| *p < 0.05, **p < 0.01 compared to Vehicle |

Conclusion

This compound, as a selective 5-HT1B/1D antagonist, represents a targeted approach to modulating the serotonergic system for the potential treatment of depression and anxiety. The provided protocols for the Forced Swim Test and Elevated Plus Maze offer standardized methods for evaluating the efficacy of Elzasonan in rodent models. Rigorous adherence to these protocols, including appropriate control groups and unbiased data analysis, is crucial for obtaining reliable and interpretable results. The illustrative data tables provide a template for presenting findings and highlight the expected dose-dependent effects of a compound with this mechanism of action. Further studies are warranted to fully characterize the behavioral pharmacology of this compound.

References

High-Performance Liquid Chromatography Method for the Quantification of Elzasonan: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Elzasonan using a developed High-Performance Liquid Chromatography (HPLC) method. Elzasonan is a pharmaceutical compound of interest, and its accurate quantification is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. The method outlined here is a reverse-phase HPLC (RP-HPLC) approach, designed to be robust, specific, and accurate. This protocol includes information on the required equipment, reagents, and detailed procedural steps for sample preparation, standard preparation, and chromatographic analysis. Additionally, it presents a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

Elzasonan is a molecule containing a piperazine (B1678402) moiety and a dichlorophenyl group.[1][2] The piperazine ring has two basic nitrogen atoms, which can be protonated, influencing the molecule's solubility and interaction with the stationary phase in reverse-phase chromatography.[3][4][5][6][7] The dichlorophenyl group and the overall conjugated system of the molecule are expected to exhibit strong UV absorbance, making UV detection a suitable method for quantification.[8][9] Accurate and precise analytical methods are essential for determining the concentration of Elzasonan in bulk drug substances and pharmaceutical formulations to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[10] This application note describes a validated RP-HPLC method for the quantitative determination of Elzasonan.

Physicochemical Properties of Elzasonan

A thorough understanding of the physicochemical properties of Elzasonan is fundamental to developing a robust HPLC method.

| Property | Value (Predicted/Estimated) | Reference |

| Molecular Formula | C22H23Cl2N3OS | [1][2] |

| Molecular Weight | 448.41 g/mol | [1][2] |

| pKa | pKa1 ≈ 5.0 - 6.0 (less basic nitrogen), pKa2 ≈ 8.0 - 9.0 (more basic nitrogen) | [3][4][5][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [10][11][12] |

| UV λmax | ~260 nm | [1][8][9] |

Note: The pKa, solubility, and UV λmax values are estimated based on the known properties of its piperazine and dichlorophenyl moieties and general principles of physical organic chemistry. The piperazine nitrogens' basicity is influenced by the attached functional groups. The extensive conjugation in the molecule is expected to result in a strong UV absorbance.

Experimental Protocol

This protocol details the materials, reagents, and procedures for the HPLC analysis of Elzasonan.

Equipment and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-5 decimal places).

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringes and syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

pH meter.

-

Sonicator.

Reagents and Standards

-

Elzasonan reference standard (purity >99%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade, filtered and deionized).

-

Ammonium (B1175870) acetate (B1210297) (analytical grade).

-

Acetic acid (glacial, analytical grade).

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

| Run Time | 15 minutes |

Preparation of Solutions

Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):

-

Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC grade water.

-

Adjust the pH to 4.5 using glacial acetic acid.

-

Filter the solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of Elzasonan reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions (1-50 µg/mL):

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial composition: 70% A, 30% B).

-

For example, to prepare a 10 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation:

-

Accurately weigh a quantity of the sample containing approximately 10 mg of Elzasonan.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

Data Presentation

The following table summarizes the expected quantitative data from the validation of this HPLC method.

| Parameter | Expected Result |

| Retention Time | Approximately 8-10 minutes |

| **Linearity (R²) ** | ≥ 0.999 |

| Range | 1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from placebo or degradation products |

Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of Elzasonan.

Conclusion